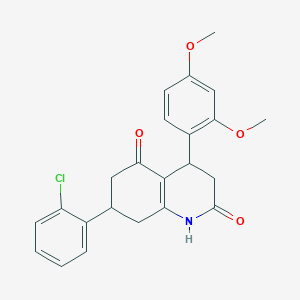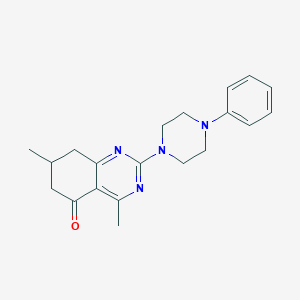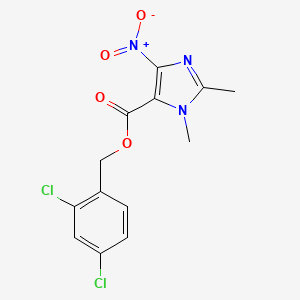![molecular formula C20H30N4O3 B5604897 (4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)
(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is part of a class of molecules that have garnered interest in organic and medicinal chemistry due to their complex structure and potential biological activities. It is a prolinamide derivative, which often serves as a key building block in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of prolinamide derivatives typically involves the acylation of substituted 2-aminopropanamides followed by deprotection steps to yield the desired prolinamide structure. For example, Panov et al. (2011) describe the synthesis of substituted N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and their testing as organocatalysts, highlighting the synthetic routes and modifications used to obtain these compounds (Panov, Drabina, Hanusek, & Sedlák, 2011).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the molecular structure of prolinamide derivatives. For instance, the crystal structure of similar compounds has been studied to understand the conformational preferences and the influence of substituents on the overall molecular structure (Stensland & Castensson, 1982).
Chemical Reactions and Properties
Prolinamide derivatives engage in various chemical reactions, such as aldol reactions, cycloadditions, and more. For example, Yeşil et al. (2023) demonstrated the use of prolinamides in catalyzing direct aldol reactions between ketones and aldehydes with high stereoselectivity, showcasing their chemical reactivity and application in organic synthesis (Yeşil, Atalar, Yavuz, & Ertürk, 2023).
Physical Properties Analysis
The physical properties of prolinamide derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in chemical synthesis and pharmaceutical formulations. Studies often employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to understanding the utility of prolinamide derivatives in organic synthesis and potential therapeutic applications. Investigations into their catalytic efficiencies, reaction conditions, and selectivities provide insights into their chemical behavior.
For more information on the synthesis, properties, and applications of prolinamide derivatives, these references provide a wealth of detailed scientific research:
- (Panov, Drabina, Hanusek, & Sedlák, 2011)
- (Stensland & Castensson, 1982)
- (Yeşil, Atalar, Yavuz, & Ertürk, 2023)
Eigenschaften
IUPAC Name |
(2S,4R)-4-(cyclobutanecarbonylamino)-N,N-diethyl-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-4-23(5-2)19(26)17-12-15(21-18(25)14-8-6-9-14)13-24(17)20(27)16-10-7-11-22(16)3/h7,10-11,14-15,17H,4-6,8-9,12-13H2,1-3H3,(H,21,25)/t15-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIZHGLDLIYLTL-WBVHZDCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CC(CN1C(=O)C2=CC=CN2C)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@H]1C[C@H](CN1C(=O)C2=CC=CN2C)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-phenylhydrazino)ethyl]pyridine](/img/structure/B5604819.png)
![2-(4-morpholinylcarbonyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5604820.png)
![9-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604829.png)

![4-[(4-biphenylylmethylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604838.png)
![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)
![N-ethyl-2-methyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5604856.png)


![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![N-(3-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5604906.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)
